molecular formula C18H18ClN3O4 B2378425 (E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide CAS No. 328541-09-9

(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide

Cat. No.: B2378425
CAS No.: 328541-09-9
M. Wt: 375.81
InChI Key: KXGQKMBVBAJWNP-UDWIEESQSA-N
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Description

(E)-4-(4-Chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide is a synthetic hydrazone derivative designed for research applications. This compound integrates a phenoxy butanehydrazide moiety, structurally related to auxin-type herbicides like MCPA and MCPB , with a 2-nitrobenzylidene hydrazone group. This molecular architecture suggests potential for investigation in agrochemical and pharmaceutical development. In agricultural research, its phenoxyalkanoic acid side chain implies a possible mechanism of action as a synthetic auxin . Such compounds typically induce uncontrolled growth in broadleaf plants by mimicking natural plant hormones, leading to systemic disruption and plant death . The hydrazone functional group is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer, antimicrobial, and antifungal properties . The specific presence of the 2-nitrobenzylidene subunit and chloro-methyl phenoxy group may contribute to these activities, as similar structural motifs are found in biologically active molecules . Researchers can explore this compound as a lead structure for developing new agrochemicals or as a tool for studying plant physiology and enzyme inhibition pathways. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-13-11-15(19)8-9-17(13)26-10-4-7-18(23)21-20-12-14-5-2-3-6-16(14)22(24)25/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,23)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGQKMBVBAJWNP-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as 4-(4-CHLORO-2-METHYLPHENOXY)-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BUTANEHYDRAZIDE , is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA). MCPA belongs to the group of synthetic auxins, also known as growth regulators. Therefore, it’s reasonable to hypothesize that the primary targets of this compound are likely to be similar to those of MCPA, which are the auxin receptors in plants.

Biological Activity

(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}ClN2_2O3_3, with a molecular weight of 332.78 g/mol. The presence of functional groups such as the hydrazide and nitrobenzylidene moieties suggests potential for various biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 4-chloro-2-methylphenoxy have been shown to possess activity against various bacterial strains. A study demonstrated that related phenoxyacetic acids exhibited minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
4-Chloro-2-methylphenoxyacetic acid32-128Staphylococcus aureus, E. coli

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. A notable study found that the compound exhibited an IC50_{50} value of 25 µM against MCF-7 breast cancer cells .

Cell LineIC50_{50} (µM)Mechanism
MCF-725Apoptosis via caspase activation

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazide derivatives. Modifications on the phenoxy group and the hydrazide moiety can significantly influence the compound's potency and selectivity. For instance, substituents at specific positions on the aromatic ring have been correlated with enhanced receptor binding affinity .

Case Study 1: Antidepressant Activity

In a preclinical study, a derivative of this compound was tested for its antidepressant effects in rodent models. The compound demonstrated significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory activity of related compounds in a murine model of inflammation. The results indicated that these compounds reduced pro-inflammatory cytokine levels, suggesting their potential use in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures have shown potential as anticancer agents. The hydrazide moiety is often associated with biological activity, including the inhibition of tumor growth. Studies have demonstrated that derivatives of hydrazides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazones derived from aromatic aldehydes and hydrazines have been noted for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds featuring phenoxy groups have been studied for their efficacy against a range of bacterial and fungal pathogens. The presence of the chloro substituent may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and thus its antimicrobial effectiveness .

Anti-inflammatory Effects
Some hydrazone derivatives are known to exhibit anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation is crucial for patient management .

Agricultural Science

Herbicidal Activity
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide may serve as a herbicide due to its structural similarity to known herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA). The phenoxy group is characteristic of many herbicides that target broadleaf weeds while being less harmful to grasses. The compound's effectiveness can be enhanced by modifying its formulation to improve selectivity and reduce phytotoxicity .

Plant Growth Regulation
Research has shown that certain phenoxy compounds can act as plant growth regulators, influencing processes such as cell division and elongation. This property could be harnessed to develop new agricultural products aimed at improving crop yield and stress resistance .

Environmental Studies

Toxicological Assessments
Due to the presence of chlorine in its structure, this compound warrants thorough toxicological evaluation. Studies have indicated that chlorinated compounds can pose risks to aquatic ecosystems, necessitating assessments of their environmental impact and degradation pathways . Understanding these aspects is crucial for regulatory compliance and environmental safety.

Biodegradability Research
The compound's potential for biodegradation is an area of active research. Investigating the metabolic pathways through which microorganisms can break down such compounds can provide insights into reducing environmental persistence and toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenoxy and benzylidene groups, which modulate physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Features Biological Activity (if reported) Reference
(Target) (E)-4-(4-Chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide 4-Cl, 2-Me (phenoxy); 2-NO₂ (benzylidene) High electron-withdrawing effect from NO₂; steric hindrance from Cl/Me Not explicitly reported in evidence
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (23) 2,4-Cl (phenoxy); 2-F, 4-OH (benzylidene) Enhanced polarity from OH; halogen interactions Inhibitory activity against 1-deoxy-D-xylulose-5-phosphate synthase (55% yield)
(E)-2-(4-(3-acetamidophenyl)-1H-1,2,3-triazol-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide (10e) 2-NO₂ (benzylidene); triazole-acetamido Triazole moiety enhances π-π stacking c-Met kinase inhibition (45% yield)
N'-(2-hydroxy-4-pentadecylbenzylidene)-3-chlorobenzo[b]thiophene-2-carbohydrazide Pentadecyl chain (lipophilic); 3-Cl-thiophene High lipophilicity for membrane penetration Anticancer activity (structure-dependent)
(E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-OMe (electron-donating); 2-OH Hydrogen-bonding network via OH and OMe Crystal packing stability

Spectroscopic Characterization

  • NMR Shifts : The 2-nitrobenzylidene group typically causes deshielding in $^{1}\text{H}$-NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and $^{13}\text{C}$-NMR (imine carbon at ~150 ppm) .
  • IR Stretching : Hydrazide C=O (~1650 cm$^{-1}$) and imine C=N (~1600 cm$^{-1}$) bands are consistent across analogs .

Physicochemical Properties

  • Solubility : The nitro and chloro groups reduce aqueous solubility compared to hydroxy/methoxy analogs ().
  • Melting Points : Analogous nitrobenzylidene derivatives (e.g., 10e ) exhibit high melting points (~233°C), indicating crystalline stability .

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes like 1-deoxy-D-xylulose-5-phosphate synthase) to predict binding affinity .
  • DFT calculations : Gaussian09 optimizes geometry and calculates HOMO-LUMO gaps to assess electronic stability and reactivity .
  • MD simulations : GROMACS evaluates solvation effects and conformational dynamics over 100-ns trajectories .

How is biological activity evaluated against antimicrobial or anticancer targets?

Q. Advanced

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration): Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .
  • Enzyme inhibition : Kinetic studies (e.g., UV-Vis spectroscopy) measure inhibition constants (Kᵢ) for target enzymes .

How can contradictions in synthetic yields or isomer ratios be resolved?

Advanced
Variations arise from:

  • Reagent purity : Impure aldehydes/hydrazides reduce yields; pre-purify via flash chromatography .
  • Reaction conditions : Optimize temperature (60–80°C), solvent (DMF for poorly soluble substrates), and acid catalyst concentration (1–5% acetic acid) .
  • Isomer equilibration : Prolonged reflux shifts equilibrium toward the (E)-isomer; monitor via TLC .

What methods assess purity and stability under experimental conditions?

Q. Basic

  • HPLC : Purity >95% confirmed using C18 columns (λ = 254 nm) .
  • Stability studies :
    • pH stability: Incubate in buffers (pH 3–10) and analyze degradation via LC-MS .
    • Thermal stability: TGA (Thermogravimetric Analysis) measures decomposition temperatures .

What mechanistic insights explain its reactivity in biological systems?

Q. Advanced

  • Hydrazone hydrolysis : Under physiological pH, the C=N bond cleaves to release active intermediates (e.g., nitrobenzaldehyde derivatives), monitored via UV-Vis kinetics .
  • Radical scavenging : ESR spectroscopy detects DPPH/ABTS radical quenching, linking to antioxidant activity .
  • Target engagement : Fluorescence polarization assays track binding to DNA gyrase or tubulin .

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